molecular formula C21H25N3O3S B5673624 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide

2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide

Cat. No. B5673624
M. Wt: 399.5 g/mol
InChI Key: ZTGYTZRFGKYJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide, commonly known as TRODAT-1, is a radioligand that is used to study dopamine transporter (DAT) in the brain. DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, which is essential for the regulation of dopamine signaling in the brain. TRODAT-1 is a useful tool for studying the function and regulation of DAT in the brain, and has been used in numerous scientific studies.

Mechanism of Action

TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 binds specifically to 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide in the brain, which allows for the visualization and quantification of 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide density and distribution. This binding is reversible and competitive, meaning that it can be displaced by other ligands that bind to 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide. TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 is labeled with a radioactive isotope, such as iodine-123 or technetium-99m, which allows for its detection using imaging techniques such as single photon emission computed tomography (SPECT).
Biochemical and Physiological Effects:
TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 has been shown to have high affinity and specificity for 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide in the brain. It has a long half-life, which allows for prolonged imaging studies. TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 has been used to investigate the effects of drugs on 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide function, as well as the role of 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide in various neurological disorders such as Parkinson's disease, ADHD, and drug addiction.

Advantages and Limitations for Lab Experiments

The advantages of using TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 in lab experiments include its high affinity and specificity for 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide, its long half-life, and its ability to be detected using imaging techniques such as SPECT. However, the limitations of using TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 include its radioactive nature, which requires specialized equipment and facilities for handling, and its potential for non-specific binding to other proteins in the brain.

Future Directions

There are several future directions for the use of TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 in scientific research. One direction is the development of new radioligands that have higher affinity and specificity for 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide, as well as longer half-lives. Another direction is the investigation of the role of 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide in other neurological disorders, such as depression and anxiety. Additionally, TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 could be used to study the effects of environmental factors, such as stress and diet, on 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide function in the brain.

Synthesis Methods

The synthesis of TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 involves several steps. The first step is the reaction between 4-phenyl-1-piperazinecarboxylic acid and 4-nitrophenyl chloroformate to form 4-[(4-nitrophenyl)carbonyl]phenyl)piperazine. This intermediate is then reacted with thionyl chloride to form 4-[(4-chlorophenyl)carbonyl]phenyl)piperazine. The final step involves the reaction between 4-[(4-chlorophenyl)carbonyl]phenyl)piperazine and 2-chloro-4,5-dimethoxybenzaldehyde to form TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1.

Scientific Research Applications

TRO2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide-1 has been used in numerous scientific studies to investigate the function and regulation of 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide in the brain. It has been used to study the effects of drugs on 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide function, as well as the role of 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

[4-(1,1-dioxothiazinan-2-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21(23-15-13-22(14-16-23)19-6-2-1-3-7-19)18-8-10-20(11-9-18)24-12-4-5-17-28(24,26)27/h1-3,6-11H,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYTZRFGKYJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl](4-phenylpiperazin-1-yl)methanone

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